Tungsten nitride is classified as a transition metal nitride. It can be categorized into two main phases:
The synthesis of tungsten nitride involves several methods, each impacting the material's properties and phase. Key methods include:
Tungsten nitride exhibits a complex molecular structure that varies between its phases:
The structural differences significantly influence the electronic properties and reactivity of tungsten nitride, making it an attractive material for various applications.
Tungsten nitride participates in several important chemical reactions:
The mechanism of action for tungsten nitride in catalytic processes primarily involves its electronic structure and surface chemistry:
Tungsten nitride possesses several notable physical and chemical properties:
Tungsten nitride finds applications across various fields:
Tungsten nitride exhibits diverse stoichiometry-dependent crystallographic phases, resulting from variable nitrogen coordination and synthesis conditions. These polymorphs demonstrate distinct mechanical, electronic, and thermal properties critical for advanced applications.
The face-centered cubic (FCC) structures dominate at lower nitrogen stoichiometries. β-W₂N adopts a disordered NaCl-type lattice (space group Fm3̄m) with nitrogen atoms occupying half the octahedral sites, yielding a lattice parameter of 4.12–4.16 Å [2] [3]. This phase forms during moderate-temperature nitridation (600–800°C) and exhibits exceptional thermal stability up to 1073 K [2]. The substoichiometric β-W₃N₂ variant maintains the FCC framework but with reduced nitrogen occupancy, while theoretical studies indicate that cubic β-WN requires 5–25% vacancies for mechanical stabilization, as defect-free rocksalt structures exhibit negative shear moduli (C₄₄ = –86 GPa) [7].
Hexagonal phases emerge at higher nitrogen concentrations. δ-WN (space group P6̄m2) features layered tungsten sheets sandwiched between nitrogen layers, with lattice parameters a = 2.893 Å and c = 2.826 Å [1] [3]. This phase displays ultra-incompressibility (bulk modulus B₀ = 396 GPa) but remains metastable at ambient pressure. Nitrogen-rich h-W₂N₃ forms in rhombohedral (space group R3̄) or monoclinic (space group Cm) structures, synthesized at 5 GPa with a = 4.98 Å and c = 4.75 Å [1] [7]. Monolayer hexagonal W₂N₃ grown via chemical vapor deposition exhibits twist-angle-dependent grain boundaries that impede electrical conduction by 50% at 62° dislocations [6].
High-pressure synthesis (>30 GPa) stabilizes dense-packed polymorphs. The WC-type phase (space group P6̄m2) demonstrates remarkable hardness (28–36 GPa) due to covalent W–N bonds [1] [3]. Meanwhile, the NiAs-type structure (space group P6₃/mmc) is energetically favorable above 89 GPa, undergoing a displacive transition from the MnP-type phase [1]. This transition involves cooperative atomic shifts that reduce octahedral distortion, enhancing shear resistance. Both phases exhibit near-theoretical density and ultrahigh bulk moduli (>400 GPa), positioning them as superhard material candidates [3] [7].
Table 1: Structural Parameters of Tungsten Nitride Phases
Phase | Space Group | Lattice Parameters (Å) | Synthesis Conditions | Key Properties |
---|---|---|---|---|
β-W₂N | Fm3̄m | a=4.12–4.16 | 5 GPa, 1000°C | Thermally stable to 1073 K |
δ-WN | P6̄m2 | a=2.893, c=2.826 | NH₃ flow, 700°C | B₀=396 GPa |
h-W₂N₃ | R3̄ | a=4.98, c=4.75 | 5 GPa, 1500°C | Rivals c-BN hardness |
WC-Type WN | P6̄m2 | a=2.92, c=2.82 | >30 GPa, 2000°C | Hardness=36 GPa |
NiAs-Type WN | P6₃/mmc | a=2.89, c=2.81 | >89 GPa, 2200°C | B₀=411 GPa |
Phase stability in tungsten nitrides is governed by nitrogen chemical potential and external pressure. Thermodynamic convex hull calculations reveal hexagonal W₂N₃ as the ground state at ambient conditions, while cubic W₃N₄ and WC-type WN lie on the hull only above 20 GPa [1] [7]. The W–N system exhibits three characteristic transition pathways:
Formation enthalpies dictate polymorph stability: NiAs-type WN is energetically favored at 0 GPa (ΔHf = –0.84 eV/atom), while WC-type becomes competitive above 50 GPa [3].
Table 2: Elastic and Thermodynamic Stability Indicators
Phase | Formation Enthalpy (eV/atom) | Bulk Modulus (GPa) | Transition Pressure (GPa) | Decomposition Temp. (°C) |
---|---|---|---|---|
β-W₂N | –0.12 | 285 | — | 800 |
NiAs-Type WN | –0.84 | 411 | 89 (from MnP-type) | 630 |
WC-Type WN | –0.55 | 396 | Stable >50 GPa | 1100 |
h-W₂N₃ | –0.41 | 320 | — | 750 |
Vacancies critically modify electronic and thermal transport. In β-W₁N₁, tungsten vacancies reduce electrical conductivity by 53% at 7.41% vacancy concentration due to electron localization and decreased mean free path (from 18.2 nm to 8.7 nm) [4]. Nitrogen vacancies exhibit weaker effects (8% conductivity reduction), as tungsten orbitals dominate conduction. Conversely, in h-W₂N₃, both vacancy types enhance conductivity by 15–20% by increasing density of states at the Fermi level [4]. Vacancy formation energies vary by phase:
Table 3: Vacancy Impact on Transport Properties (300 K)
Phase | Vacancy Type | Conductivity Change | Thermal Conductivity Change | Mechanism |
---|---|---|---|---|
β-W₁N₁ | W (7.41%) | –53% | –41% | Electron localization, MFP↓ |
β-W₁N₁ | N (7.41%) | –8% | –12% | Reduced carrier density |
h-W₂N₃ | W (5%) | +15% | +18% | DOS@E_F increase, MFP↑ |
h-W₂N₃ | N (5%) | +20% | +22% | Band filling, metallic state |
Grain boundaries (GBs) govern mechanical integrity and defect sink efficiency. In hexagonal W₂N₃, twist-angle GBs form via chemical vapor deposition, with 62° dislocations exhibiting exceptional stability during BOE (buffered oxide etchant) wet-etch visualization [6]. These boundaries impede electrical conduction by 45–50% due to electron scattering at disordered atomic rings. Molecular dynamics simulations reveal that high-angle GBs (>30°) in tungsten nitrides absorb voids 3× faster than low-angle GBs via migration-coupled mechanisms at >2500 K [8]. The sink efficiency correlates with GB free volume: Σ5 boundaries with 12% free volume annihilate vacancies 40% faster than Σ25 boundaries (5% free volume) [9]. In Nd-based ThMn₁₂-type magnets, tungsten nitride GBs doped with Cu/Al form non-magnetic intergranular phases that enhance coercivity by 300% via magnetic isolation [5].
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